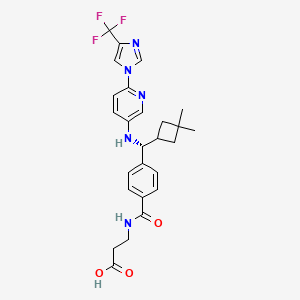

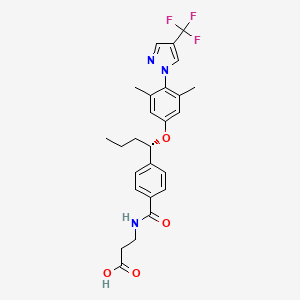

PF-4693627

説明

PF-4693627 is an orally bioavailable inhibitor of microsomal prostaglandin E (PGE) synthase-1 (mPGES-1; IC50 = 3 nM). It is selective for mPGES-1 over PGDS, TXAS, and 5-LO in HWB-1483 cells, which have IC50 values greater than 50 μM, as well as COX-2 in fetal fibroblasts (IC50 = >10 μM). This compound inhibits LPS-stimulated synthesis of PGE2 in human whole blood (IC50 = 109 nM). In vivo, this compound (10 mg/kg) inhibits PGE2 production in a guinea pig model of carrageenan-induced air pouch inflammation.

This compound is a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation.

科学的研究の応用

ミクロソームプロスタグランジンEシンターゼ-1(mPGES-1)の阻害

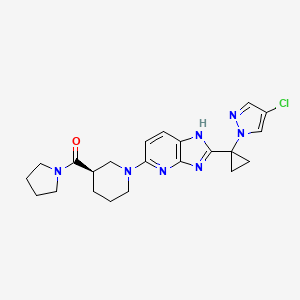

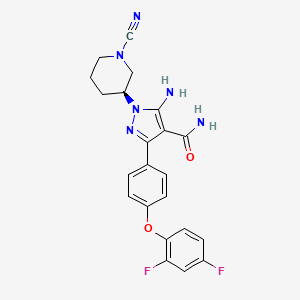

PF-4693627は、ミクロソームプロスタグランジンE(PGE)シンターゼ-1(mPGES-1; IC50 = 3 nM)の経口投与可能な阻害剤です {svg_1} {svg_2}. HWB-1483細胞では、PGDS、TXAS、および5-LOよりもmPGES-1に対して選択性があり、IC50値は50 μMを超えています {svg_3} {svg_4}.

COX-2に対する選択性

This compoundは、胎児線維芽細胞においても、COX-2よりもmPGES-1に対して選択性があります(IC50 = >10 μM) {svg_5} {svg_6}. この選択性により、炎症および疼痛管理の研究における潜在的な候補となります。

PGE2合成の阻害

This compoundは、ヒト全血中のLPS刺激によるPGE2の合成を阻害します(IC50 = 109 nM) {svg_7} {svg_8}. この特性は、さまざまな生理学的および病理学的プロセスにおけるPGE2の役割を研究する際に役立ちます。

PGE2産生の生体内阻害

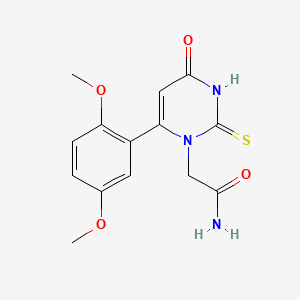

生体内では、this compound(10 mg/kg)は、カラギーナン誘発性エアポーチ炎症のモルモットモデルにおけるPGE2産生を阻害します {svg_9} {svg_10}. これは、炎症のプレ臨床研究におけるその潜在的な使用を示唆しています。

炎症の潜在的な治療

その特性から、this compoundは炎症の潜在的な治療のために研究されています {svg_11}. mPGES-1、つまり炎症性メディエーターであるPGE2の産生における主要な酵素を阻害する能力により、この用途において有望な候補となります。

脂質生化学研究

This compoundは、脂質生化学研究、特にシクロオキシゲナーゼ経路の研究にも使用されます {svg_12}. この経路における重要な酵素を阻害する能力は、健康と疾患における脂質の役割に関する貴重な洞察を提供できます。

作用機序

- By inhibiting mPGES-1, PF-4693627 reduces the production of PGE2, which is associated with inflammation caused by conditions like osteoarthritis (OA) and rheumatoid arthritis (RA) .

- The compound achieves this by disrupting the catalytic function of mPGES-1, which normally converts PGH2 to PGE2 .

- By inhibiting mPGES-1, this compound disrupts this pathway, resulting in decreased PGE2 levels and dampened inflammatory responses .

- At the molecular and cellular levels, this translates to less activation of inflammatory pathways and reduced pain and swelling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

PF-4693627 interacts with the enzyme mPGES-1, inhibiting its activity . This enzyme is involved in the synthesis of prostaglandin E (PGE), a lipid compound that plays a key role in mediating inflammatory responses . By inhibiting mPGES-1, this compound can reduce the production of PGE, thereby potentially mitigating inflammation .

Cellular Effects

In cellular processes, this compound has been shown to inhibit the synthesis of PGE in human whole blood cells stimulated by lipopolysaccharide (LPS), a bacterial endotoxin . This suggests that this compound may influence cell function by modulating cell signaling pathways related to inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to mPGES-1 and inhibiting its activity . This prevents the conversion of prostaglandin H2 (PGH2) to PGE, thereby reducing the levels of PGE, a potent mediator of inflammation .

Dosage Effects in Animal Models

In animal models, this compound administered orally at a dosage of 10 mg/kg has been shown to inhibit 63% of PGE2 production in a guinea pig model of carrageenan-induced air pouch inflammation .

Metabolic Pathways

This compound is involved in the prostaglandin synthesis pathway, where it interacts with the enzyme mPGES-1 . By inhibiting mPGES-1, this compound can affect the metabolic flux of the prostaglandin synthesis pathway and alter the levels of its metabolites .

特性

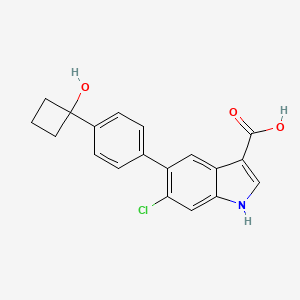

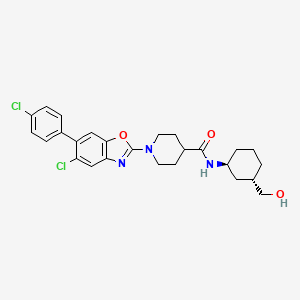

IUPAC Name |

1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDNPVKDQXLYHO-JXFKEZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

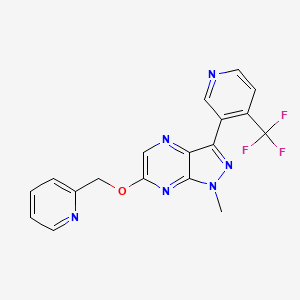

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

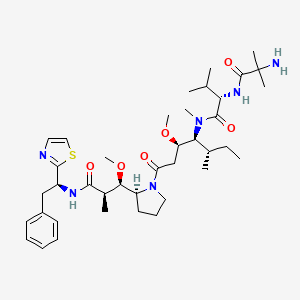

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PF-4693627?

A1: this compound acts as a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). [] While the provided abstract doesn't delve into the specific interactions, inhibiting mPGES-1 is known to disrupt the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This suggests that this compound likely exerts its anti-inflammatory effects by reducing PGE2 levels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)

![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)